3-amino-6-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
Description
3-amino-6-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring
Properties
Molecular Formula |
C13H12N4O |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-amino-6-(4-methylphenyl)-1,5-dihydropyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C13H12N4O/c1-7-2-4-8(5-3-7)9-6-10-11(13(18)15-9)12(14)17-16-10/h2-6H,1H3,(H,15,18)(H3,14,16,17) |
InChI Key |
SBFLZFYJPVFUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C(=NN3)N)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with 3-cyano-4-pyridone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-amino-6-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-6-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar fused ring structure and exhibit diverse biological activities.
Pyrazolo[3,4-b]pyridine derivatives: These compounds also belong to the pyrazolopyridine family and have been studied for their biomedical applications.
Uniqueness
3-amino-6-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
